1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Overview
Description
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1095822-28-8 . It has a molecular weight of 164.12 . It is a solid at room temperature .
Synthesis Analysis
A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridine is a common fragment used in the synthesis of kinase inhibitors. Its pyrazolo portion is suitable as a hydrogen bond center. Simultaneously, the pyridine is thought to have a π–π stacking interaction .
Chemical Reactions Analysis
This compound is part of a set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine scaffold . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been reported and systematized according to the method to assemble the pyrazolopyridine system .
Physical And Chemical Properties Analysis
The physical form of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is solid . It is stored and shipped at room temperature .
Scientific Research Applications
Synthesis and Chemical Properties
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid is a key compound in the synthesis of various heterocyclic compounds. Its derivatives are synthesized through different methods, providing a basis for exploring a range of chemical and biological properties. For instance, Reddy et al. (2005) reported a synthetic approach using aldehydes, arylideneanilines, carboxylic acids, and orthoesters to create pyrazolo[4,3-d]pyrimidines (Reddy, Reddy, Reddy, & Reddy, 2005). Another study by Volochnyuk et al. (2010) demonstrated the synthesis of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, through a Combes-type reaction (Volochnyuk et al., 2010).
Pharmacological Properties
Several studies have highlighted the potential pharmacological applications of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid derivatives. For instance, Garaeva et al. (1988) discussed the cytotoxic and antitumor properties of various pyrazolo[3,4-d]pyrimidines, noting their significance in medicinal chemistry (Garaeva, Korbukh, Dobrynin, Nikolaeva, & Preobrazhenskaya, 1988). Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, revealing their affinity for A1 adenosine receptors, which could have implications for developing new therapeutics (Harden, Quinn, & Scammells, 1991).
Applications in Medicinal Chemistry
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid derivatives have also been explored for their potential in medicinal chemistry. Shah et al. (2017) developed a novel synthesis of 1H-pyrazolo[3,4-d]pyrimidines, which could be used in medicinal chemistry for rapid generation of molecular diversity (Shah, Chenard, Tucker, & Helal, 2017). In addition, Ghorab et al. (2009) synthesized pyrazolo[3,4-d]pyrimidines containing amino acid moieties, evaluating their anticancer and radioprotective activities (Ghorab, Ragab, Noaman, Heiba, & Aboulmagd, 2009).
Antibacterial and Anticancer Activities
The antibacterial and anticancer properties of 1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid derivatives have been a focus of research as well. Beyzaei et al. (2017) prepared derivatives that exhibited significant antibacterial effects against several pathogenic bacteria (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017). Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines with anticancer and anti-5-lipoxygenase activities, contributing to the exploration of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJPEYXFODAMIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725529 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid | |
CAS RN |
1095822-28-8 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00725529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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